![molecular formula C7H12O4S B1374219 2-[1-(メタンスルホニルメチル)シクロプロピル]酢酸 CAS No. 1375473-39-4](/img/structure/B1374219.png)
2-[1-(メタンスルホニルメチル)シクロプロピル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a methanesulfonylmethyl group and an acetic acid moiety. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
科学的研究の応用
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid has several scientific research applications, including:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biology: It is used in biochemical studies to understand the interactions and mechanisms of sulfonyl-containing compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the cyclopropyl ring in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or a sulfide.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid can be compared with other sulfonyl-containing compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl compound used in sulfonylation reactions.
Methanesulfonyl Fluoride: Known for its use as a selective inhibitor of serine proteases.
Cyclopropylacetic Acid: Lacks the sulfonyl group but shares the cyclopropyl and acetic acid moieties.
The uniqueness of 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid lies in its combination of a cyclopropyl ring and a methanesulfonylmethyl group, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
2-[1-(methylsulfonylmethyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(10,11)5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORZNJBYJYRDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
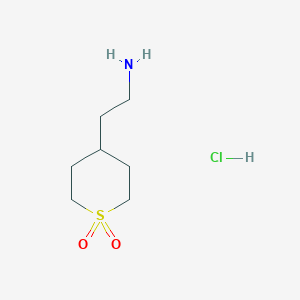
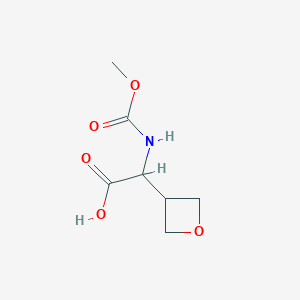
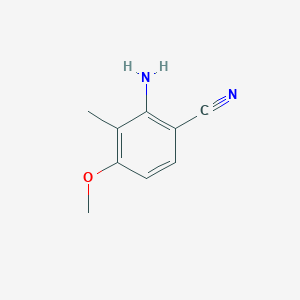
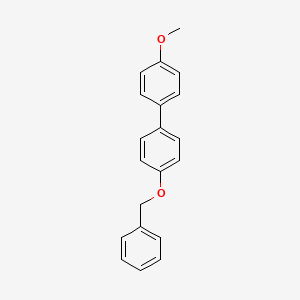

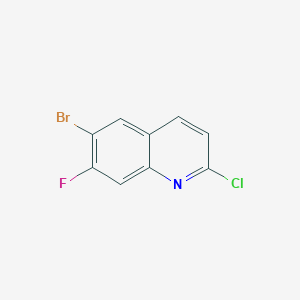
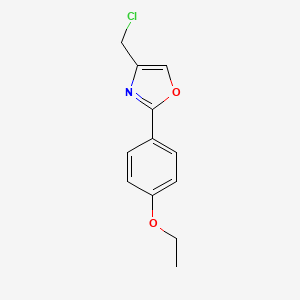
![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)
amine](/img/structure/B1374151.png)
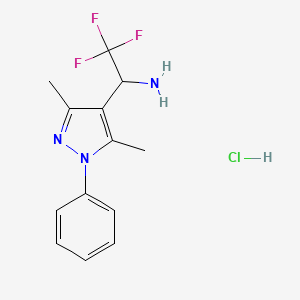
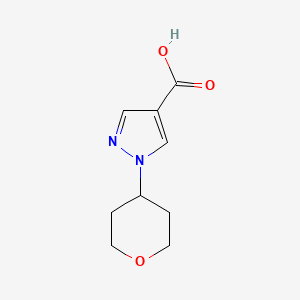
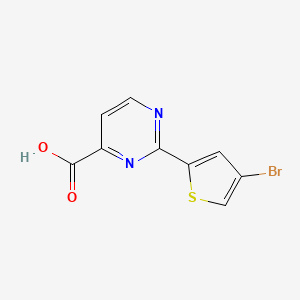
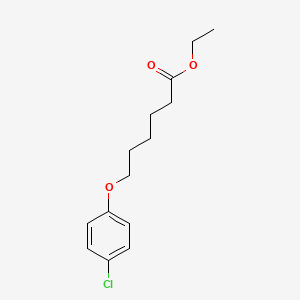
![1-[2-Chloro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1374157.png)
